molecular formula C80H113ClN18O13 B11760380 Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2

Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2

Cat. No.: B11760380
M. Wt: 1570.3 g/mol
InChI Key: GJNXBNATEDXMAK-RXXWGPEVSA-N
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Description

“Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is designed for specific research applications, potentially in the fields of biochemistry, pharmacology, or medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this one involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The final product is often purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid residues with reactive side chains.

    Reduction: Reduction reactions can occur, especially if disulfide bonds are present.

    Substitution: Nucleophilic or electrophilic substitution reactions may modify specific residues.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles or electrophiles depending on the target residue.

Major Products

The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine residues can produce methionine sulfoxide.

Scientific Research Applications

Chemistry

    Peptide Chemistry: Studying the synthesis and modification of peptides.

    Catalysis: Investigating the compound’s potential as a catalyst in chemical reactions.

Biology

    Protein-Protein Interactions: Exploring how the compound interacts with other proteins.

    Signal Transduction: Understanding its role in cellular signaling pathways.

Medicine

    Drug Development: Evaluating its potential as a therapeutic agent.

    Diagnostics: Using the compound in diagnostic assays for detecting specific biomolecules.

Industry

    Biotechnology: Applying the compound in various biotechnological processes.

    Pharmaceuticals: Manufacturing peptide-based drugs.

Mechanism of Action

The mechanism of action for “Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, altering their activity, and influencing downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-2Nal-Phe(4-Cl)-3Pal-D-Ser-D-Tyr-D-hArg(Et,Et)-Leu-hArg(Et,Et)-DL-Pro-D-Ala-NH2: A similar peptide with slight variations in amino acid sequence.

    This compound: Another related compound with different protecting groups or modifications.

Properties

Molecular Formula

C80H113ClN18O13

Molecular Weight

1570.3 g/mol

IUPAC Name

1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)/t50-,60-,61+,62+,63?,64-,65+,66+,67-,68?/m1/s1

InChI Key

GJNXBNATEDXMAK-RXXWGPEVSA-N

Isomeric SMILES

CCNC(=NCCCC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CN=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC

Origin of Product

United States

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